4-(Dimethylamino)phenylalanine
Overview
Description
4-(Dimethylamino)phenylalanine is an amino acid derivative characterized by the presence of a dimethylamino group attached to the phenyl ring of phenylalanine. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylalanine typically involves the introduction of a dimethylamino group to the phenylalanine molecule. One common method is the reductive amination of 4-nitrophenylalanine, followed by methylation. The reaction conditions often include the use of reducing agents such as sodium borohydride and methylating agents like methyl iodide .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce this compound from glycerol. This method involves the expression of specific genes that facilitate the biosynthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)phenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
4-(Dimethylamino)phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fluorescent dyes and imaging agents.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylalanine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Phenylalanine: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
4-Aminophenylalanine: Contains an amino group instead of a dimethylamino group, resulting in different reactivity and applications.
4-Methylphenylalanine: Features a methyl group, which alters its chemical properties compared to 4-(Dimethylamino)phenylalanine.
Uniqueness: this compound is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for specific applications in research and industry. This structural feature distinguishes it from other phenylalanine derivatives and contributes to its versatility in various scientific domains .
Properties
IUPAC Name |
2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEYFCOAPFGKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285570 | |
Record name | 4-(dimethylamino)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-32-7, 7284-42-6 | |
Record name | NSC230428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7284-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(dimethylamino)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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